Ethyl 1-[(3-fluorophenyl)methyl]-4-oxoquinoline-3-carboxylate
Description
Ethyl 1-[(3-fluorophenyl)methyl]-4-oxoquinoline-3-carboxylate is a synthetic quinoline derivative characterized by a 4-oxoquinoline core substituted at the 1-position with a 3-fluorobenzyl group and at the 3-position with an ethyl ester moiety. The 3-fluorophenylmethyl substitution introduces electron-withdrawing effects and steric considerations that may modulate bioactivity and physicochemical properties.
Properties
IUPAC Name |
ethyl 1-[(3-fluorophenyl)methyl]-4-oxoquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO3/c1-2-24-19(23)16-12-21(11-13-6-5-7-14(20)10-13)17-9-4-3-8-15(17)18(16)22/h3-10,12H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQYMZNTNWEPDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=CC=CC=C2C1=O)CC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Preparation and Cyclization
A modified Gould-Jacobs protocol was reported for analogous quinolones, where potassium 3-aminobenzofuran-2-carboxylate underwent cyclization with diethyl ethoxymethylenemalonate to yield the pyridone core. Adapting this method, 3-fluoro-N-(2-carboxybenzyl)aniline could serve as the starting material. Heating with triethyl orthoformate in acetic acid generates the ethoxymethylene intermediate, which cyclizes to form the 4-oxoquinoline skeleton.
Esterification and Functionalization
Post-cyclization, the carboxylic acid at position 3 is esterified using ethanol under acidic conditions (e.g., H₂SO₄ or SOCl₂). For instance, ethyl 7-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate was synthesized in 76% yield via esterification with thionyl chloride and ethanol. Introducing the 3-fluorobenzyl group at position 1 typically follows, employing alkylation reagents like 3-fluorobenzyl bromide in the presence of a base (e.g., K₂CO₃ or Cs₂CO₃).
Alkylation and Nucleophilic Substitution
Direct alkylation of pre-formed 4-oxoquinoline-3-carboxylates offers a modular route to install the 3-fluorobenzyl group. This method avoids the challenges of introducing bulky substituents during cyclization.
N-Alkylation of 4-Oxoquinoline Intermediates
Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate, prepared via Gould-Jacobs cyclization, undergoes N-alkylation at position 1. In a patent-derived procedure, cyclopropylamine was substituted with 3-fluorobenzylamine in t-butanol, using potassium t-butoxide (KOtBu) as the base. The reaction proceeds at 60°C for 5 hours, achieving moderate to high yields (65–80%).
Optimization of Alkylation Conditions
Reaction efficiency hinges on solvent polarity and base strength. Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance nucleophilicity, while weaker bases (e.g., Et₃N) may suffice for less sterically hindered substrates. For example, ethyl 7-bromo-4-chloroquinoline-3-carboxylate reacted with 1,2,3,4-tetrahydroisoquinoline in DMSO at 100°C, yielding 88% of the substituted product.
Chlorination and Displacement Strategies
Chlorination at position 4 followed by nucleophilic displacement provides an alternative pathway. This method is advantageous for introducing diverse substituents post-cyclization.
Chlorination with POCl₃ or SOCl₂
Treatment of ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate with phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) converts the ketone to a chloro group. In a representative procedure, ethyl 7-bromo-4-oxoquinoline-3-carboxylate was refluxed with POCl₃ for 2 hours, yielding the 4-chloro derivative in 75%. Subsequent displacement with 3-fluorobenzylamine in DMSO at elevated temperatures installs the target substituent.
Catalytic Approaches for Displacement
Palladium-catalyzed coupling reactions enable milder conditions for introducing aryl groups. A Suzuki-Miyaura coupling using 3-fluorobenzylboronic acid and Pd(PPh₃)₄ could theoretically replace traditional nucleophilic substitution, though this remains unexplored for the target compound.
Comparative Analysis of Synthetic Routes
The table below summarizes key methods, highlighting yields, reagents, and limitations:
Key Observations :
-
The Gould-Jacobs method offers direct access to the quinoline core but requires precise control over cyclization conditions to avoid side reactions.
-
N-Alkylation provides higher modularity but demands anhydrous conditions and strong bases.
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Chlorination-displacement sequences are robust for late-stage functionalization but involve hazardous reagents like POCl₃.
Scale-Up and Industrial Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety. The Gould-Jacobs route, despite moderate yields, is preferred industrially due to fewer purification steps. For instance, a pilot-scale synthesis of ethyl 7-bromo-4-chloroquinoline-3-carboxylate achieved 76% yield using thionyl chloride and DMF under reflux . Continuous flow reactors could further enhance efficiency by minimizing exposure to corrosive reagents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(3-fluorophenyl)methyl]-4-oxoquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxide derivatives, while reduction can produce alcohol derivatives.
Scientific Research Applications
Ethyl 1-[(3-fluorophenyl)methyl]-4-oxoquinoline-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives with potential pharmaceutical applications.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.
Industry: The compound is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 1-[(3-fluorophenyl)methyl]-4-oxoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial DNA gyrase or topoisomerase, leading to the disruption of DNA replication and cell death in bacteria.
Comparison with Similar Compounds
Key Observations:
- Substitution at Position 1 : The target compound’s 3-fluorobenzyl group contrasts with triazole-linked benzyl () and dichlorobenzyl () groups. The fluorine atom may enhance metabolic stability compared to bulkier substituents like triazoles .
- Position 6/7 Modifications : Analogs with Cl/F at position 6 () or CF₃ at position 7 () show varied antitumor activities, suggesting that substitutions beyond the benzyl group significantly influence potency.
Industrial and Patent Relevance
- European patents () describe pyrrolo-pyridazine carboxamides with 3-fluorobenzyl groups, underscoring industrial interest in fluorinated aromatic motifs for drug development. The target compound’s substitution pattern aligns with trends in patent literature for optimizing bioavailability .
Biological Activity
Ethyl 1-[(3-fluorophenyl)methyl]-4-oxoquinoline-3-carboxylate is a compound belonging to the quinoline family, known for its diverse biological activities. This article will explore its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C17H16FNO3
- Molecular Weight : 301.32 g/mol
Anticancer Properties
Recent studies have highlighted the potential of quinoline derivatives, including this compound, as effective anticancer agents. In vitro evaluations have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- Case Study 1 : A study evaluated the compound's effects on pancreatic cancer cell lines, revealing an IC50 value of 12 µM, indicating potent antiproliferative activity .
Antimicrobial Activity
Quinoline derivatives are also recognized for their antimicrobial properties. This compound has shown effectiveness against several bacterial strains.
- Case Study 2 : In a recent evaluation, this compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) of 8 µg/mL and 16 µg/mL respectively .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Pathways : The compound has been shown to inhibit key enzymes involved in cancer proliferation and survival pathways, such as topoisomerase and cyclooxygenase (COX) enzymes .
- Induction of Apoptosis : Studies indicate that the compound activates apoptotic pathways in cancer cells, leading to increased cell death through caspase activation and mitochondrial dysfunction .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of quinoline derivatives. Modifications in the fluorophenyl group and carboxylate moiety significantly influence the biological activity.
| Modification | Effect on Activity |
|---|---|
| Addition of Fluorine | Enhances lipophilicity and cellular uptake |
| Variation in Carboxylate Group | Affects solubility and interaction with target enzymes |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 1-[(3-fluorophenyl)methyl]-4-oxoquinoline-3-carboxylate, and how can reaction conditions be systematically optimized?
- Methodology : Multi-step organic synthesis typically involves condensation reactions, alkylation, and cyclization. Key parameters include:
- Temperature : Reactions often proceed at 60–100°C for cyclization steps (e.g., quinoline core formation) .
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates and selectivity for intermediates .
- Catalysts : Sodium hydride (NaH) or triethylamine (TEA) are common bases for deprotonation steps .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) is standard for isolating pure products. LC-MS or HPLC (e.g., retention time analysis) validates purity .
Q. How is the structural integrity of this compound confirmed experimentally?
- Spectroscopic Techniques :
- NMR : H and C NMR identify hydrogen/carbon environments (e.g., quinoline C4=O at ~175 ppm, fluorophenyl protons at 6.8–7.4 ppm) .
- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ = 354.12) .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in molecular conformation, such as puckering parameters in heterocyclic moieties?
- Analysis Framework :
- Use Cremer-Pople puckering coordinates to quantify ring distortions (e.g., envelope vs. half-chair conformations in cyclohexene derivatives) .
- Compare experimental data (X-ray) with DFT-optimized geometries to assess steric/electronic influences .
Q. What strategies address low yields in the final alkylation step of the 3-fluorophenylmethyl group?
- Troubleshooting :
- Reagent stoichiometry : Excess 3-fluorobenzyl bromide (1.2–1.5 eq.) ensures complete substitution .
- Solvent effects : Switching to DMF from THF improves solubility of intermediates .
- Catalytic additives : KI (0.1 eq.) enhances alkylation efficiency via halide exchange .
- Validation : Monitor reaction progress via TLC (Rf ~0.5 in 3:7 EtOAc/hexane) and isolate byproducts (e.g., unreacted quinoline precursor) for structural analysis .
Q. How can in silico modeling guide SAR studies for this compound derivatives?
- Methodology :
- Docking simulations : Use AutoDock Vina to predict binding to biological targets (e.g., kinases, DNA gyrase) based on fluorine’s electronegativity and the ester group’s flexibility .
- QSAR : Correlate substituent effects (e.g., 3-fluorophenyl vs. 4-chlorophenyl) with bioactivity using Hammett σ constants .
- Validation : Compare computational predictions with in vitro assays (e.g., IC50 values from enzyme inhibition studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
